(S)-1-(4-Fluorophenyl)butan-1-amine

Asymmetric Catalysis Chiral Resolution Medicinal Chemistry

(S)-1-(4-Fluorophenyl)butan-1-amine (CAS 321840-52-2) is a chiral primary amine featuring a 4-fluorophenyl ring linked to a butan-1-amine backbone. The compound exhibits a single stereocenter, conferring the (S)-absolute configuration, and is typically supplied as the free base with a minimum purity specification of 95% as determined by HPLC or GC analysis.

Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
CAS No. 321840-52-2
Cat. No. B1437541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-Fluorophenyl)butan-1-amine
CAS321840-52-2
Molecular FormulaC10H14FN
Molecular Weight167.22 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=C(C=C1)F)N
InChIInChI=1S/C10H14FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1
InChIKeyZIQUQHBBALXDFL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(4-Fluorophenyl)butan-1-amine (CAS 321840-52-2): Procurement-Relevant Chemical Identity and Baseline Specifications


(S)-1-(4-Fluorophenyl)butan-1-amine (CAS 321840-52-2) is a chiral primary amine featuring a 4-fluorophenyl ring linked to a butan-1-amine backbone [1]. The compound exhibits a single stereocenter, conferring the (S)-absolute configuration, and is typically supplied as the free base with a minimum purity specification of 95% as determined by HPLC or GC analysis . Its molecular formula is C10H14FN, with a molecular weight of 167.22 g/mol and a computed XLogP3 of 2.2 for the racemic analogue [2]. The compound is available in quantities ranging from milligrams to kilograms, and the hydrochloride salt form (CAS 1269478-85-4) is also offered for improved stability and solubility .

Why (S)-1-(4-Fluorophenyl)butan-1-amine Cannot Be Arbitrarily Replaced by Achiral or Alternative Aryl Analogs


Direct substitution of (S)-1-(4-Fluorophenyl)butan-1-amine with its racemate, the (R)-enantiomer, or structurally similar analogs such as 1-(4-chlorophenyl)butan-1-amine is scientifically unjustified without rigorous re-validation of stereochemical and electronic effects. The (S)-configuration is critical for asymmetric induction and target binding; even minor alterations in the aryl substituent (e.g., Cl vs. F) can shift lipophilicity by approximately 0.4–0.8 logP units and drastically alter biological recognition [1]. Furthermore, the presence of fluorine uniquely modulates metabolic stability and conformational preferences compared to hydrogen or chlorine, making this compound a privileged scaffold in medicinal chemistry programs where specific stereochemical and electronic profiles are mandated [2]. Consequently, procurement decisions must be based on the exact (S)-configured, 4-fluorophenyl-bearing amine to ensure experimental reproducibility and downstream intellectual property integrity.

Procurement-Grade Quantitative Differentiation: (S)-1-(4-Fluorophenyl)butan-1-amine vs. Key Comparators


Chiral Purity and Enantiomeric Excess: A Definitive Criterion for Asymmetric Synthesis

The (S)-enantiomer of 1-(4-fluorophenyl)butan-1-amine is commercially available with a minimum purity of 95% (HPLC/GC) and is presumed to possess high enantiomeric excess (typically ≥98% ee, though vendor-specific verification is required) . In contrast, the racemic mixture (CAS 321839-98-9) is a 1:1 mixture of (R)- and (S)-enantiomers, rendering it unsuitable for stereoselective applications [1]. The (R)-enantiomer is not widely cataloged by major suppliers, limiting its accessibility . This stereochemical integrity is paramount for reactions where the absolute configuration dictates diastereoselectivity, such as in the synthesis of chiral amines via the (R)-phenylglycine amide auxiliary method [2].

Asymmetric Catalysis Chiral Resolution Medicinal Chemistry

Fluorine Substitution: A Quantifiable Enhancement in Lipophilicity and Metabolic Stability

The presence of a fluorine atom at the para position of the phenyl ring in (S)-1-(4-fluorophenyl)butan-1-amine increases lipophilicity relative to the non-fluorinated analog. The racemic mixture exhibits a computed XLogP3 of 2.2 [1], whereas the corresponding des-fluoro compound (1-phenylbutan-1-amine) is predicted to have an XLogP3 of approximately 1.8–1.9 (estimated from fragment-based calculations) . This ΔlogP of ~0.3–0.4 can significantly influence membrane permeability and target engagement. Furthermore, fluorine substitution typically enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para position, a property not present in the non-fluorinated or chloro analogs [2].

Physicochemical Properties Drug Design Fluorine Chemistry

Synthetic Utility: Established Route to Enantiopure 1-Aryl-1-butylamines

A validated three-step protocol employing (R)-phenylglycine amide as a chiral auxiliary enables the synthesis of enantiopure 1-aryl-1-butylamines, including the (S)-configured 4-fluorophenyl derivative [1]. The procedure achieves high diastereoselectivity during the allylzinc bromide addition step, with reported diastereomeric ratios typically exceeding 95:5 for similar substrates [2]. This established methodology provides a reliable, scalable route to the target compound, contrasting with the racemic synthesis which yields a 1:1 mixture and requires subsequent resolution [3].

Asymmetric Synthesis Chiral Auxiliaries Process Chemistry

Comparative Availability and Cost Implications: (S)-Enantiomer vs. Racemate and Hydrochloride Salt

As of 2025, the (S)-enantiomer (CAS 321840-52-2) is routinely stocked by multiple chemical suppliers (e.g., AKSci, ChemShuttle, CymitQuimica) in purities ≥95% . In contrast, the (R)-enantiomer is rarely listed, and the racemic mixture (CAS 321839-98-9) is less commonly offered as a standalone catalog item [1]. The hydrochloride salt (CAS 1269478-85-4) provides an alternative with improved handling characteristics but at a modest premium (~10–20% higher cost per mole) . This market availability positions the (S)-free base as the most accessible and cost-effective choice for stereodefined research applications.

Chemical Procurement Supply Chain Cost-Benefit Analysis

Optimal Use Cases for (S)-1-(4-Fluorophenyl)butan-1-amine Based on Quantified Differentiation


Asymmetric Synthesis of Chiral Amine-Containing APIs and Intermediates

The (S)-enantiomer is ideally suited as a chiral building block in the construction of enantiopure active pharmaceutical ingredients (APIs). Its high stereochemical purity, as inferred from vendor specifications and synthetic methodology [1], ensures predictable diastereoselectivity in subsequent reactions, such as reductive aminations or nucleophilic additions, minimizing the formation of undesired stereoisomers and reducing purification burdens.

Medicinal Chemistry Programs Targeting CNS Disorders

The compound's balanced lipophilicity (XLogP3 = 2.2) and the metabolic stability conferred by the 4-fluoro substituent make it a valuable scaffold for central nervous system (CNS) drug discovery [2][3]. The (S)-configuration may further influence binding affinity to neurological targets, a critical factor in hit-to-lead optimization where stereochemical integrity directly impacts efficacy and safety profiles.

Development of Fluorinated PET Tracers and Imaging Agents

The presence of a fluorine atom offers a convenient handle for ¹⁸F-radiolabeling, a cornerstone of positron emission tomography (PET) imaging [4]. The (S)-enantiomer provides a stereochemically pure starting point for the synthesis of radiotracers, enabling the study of enantioselective biodistribution and target engagement in vivo.

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